molecular formula C30H52Br2O2 B14307252 Benzene, 1,2-dibromo-4,5-bis(dodecyloxy)- CAS No. 114364-55-5

Benzene, 1,2-dibromo-4,5-bis(dodecyloxy)-

Cat. No.: B14307252
CAS No.: 114364-55-5
M. Wt: 604.5 g/mol
InChI Key: YVWBCZNRAMZPOL-UHFFFAOYSA-N
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Description

Benzene, 1,2-dibromo-4,5-bis(dodecyloxy)- is a brominated aromatic compound with the molecular formula C26H44Br2O2. This compound is characterized by the presence of two bromine atoms and two dodecyloxy groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2-dibromo-4,5-bis(dodecyloxy)- typically involves the bromination of a precursor compound, such as a dodecyloxy-substituted benzene derivative. The reaction is carried out under controlled conditions using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of Benzene, 1,2-dibromo-4,5-bis(dodecyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final compound is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2-dibromo-4,5-bis(dodecyloxy)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution Products: Compounds with different functional groups replacing the bromine atoms.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Dehalogenated benzene derivatives.

Scientific Research Applications

Benzene, 1,2-dibromo-4,5-bis(dodecyloxy)- is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of complex organic molecules and polymers.

    Biology: In the study of brominated compounds’ effects on biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1,2-dibromo-4,5-bis(dodecyloxy)- involves its interaction with molecular targets through its bromine atoms and dodecyloxy groups. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the dodecyloxy groups can influence the compound’s solubility and reactivity. The pathways involved include the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dibromo-2,5-bis(decyloxy)benzene
  • 1,2-Dibromo-4,5-dimethylbenzene
  • 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene

Uniqueness

Benzene, 1,2-dibromo-4,5-bis(dodecyloxy)- is unique due to its specific substitution pattern and the presence of long dodecyloxy chains This gives it distinct chemical and physical properties compared to other brominated benzene derivatives

Properties

CAS No.

114364-55-5

Molecular Formula

C30H52Br2O2

Molecular Weight

604.5 g/mol

IUPAC Name

1,2-dibromo-4,5-didodecoxybenzene

InChI

InChI=1S/C30H52Br2O2/c1-3-5-7-9-11-13-15-17-19-21-23-33-29-25-27(31)28(32)26-30(29)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3

InChI Key

YVWBCZNRAMZPOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=C(C=C1OCCCCCCCCCCCC)Br)Br

Origin of Product

United States

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